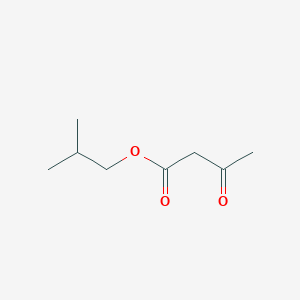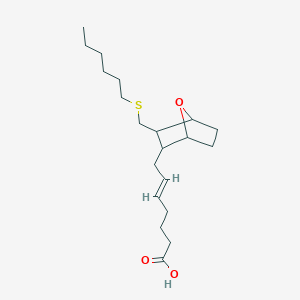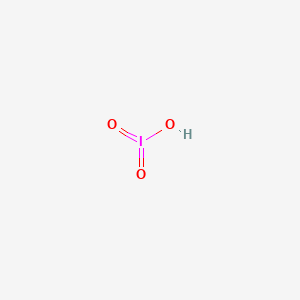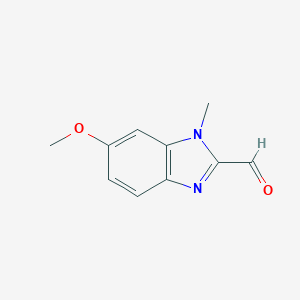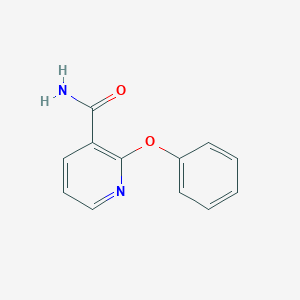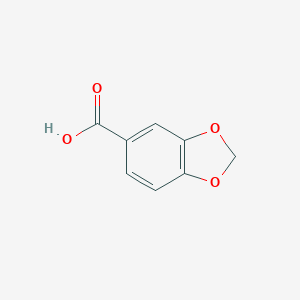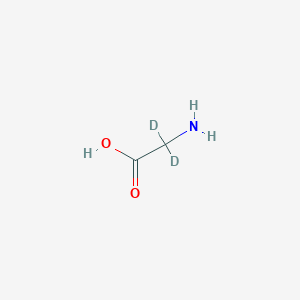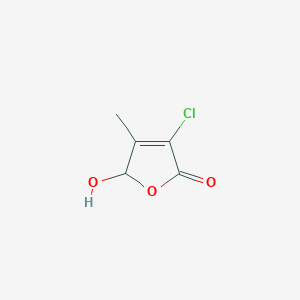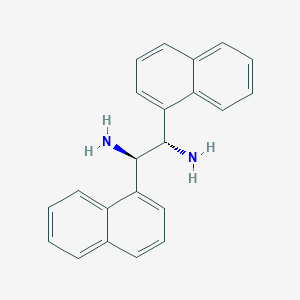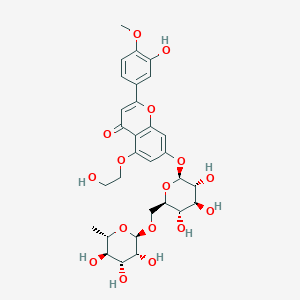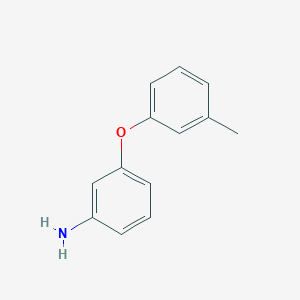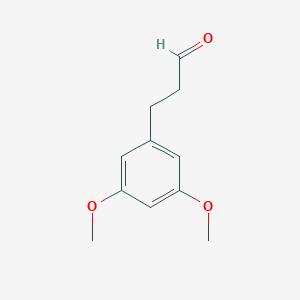
3-(3,5-Dimethoxyphenyl)propanal
Descripción general
Descripción
“3-(3,5-Dimethoxyphenyl)propanal” is a chemical compound with the molecular formula C11H14O3 . It is an important intermediate in the synthesis of various biologically active compounds .
Synthesis Analysis
A convenient and effective synthesis of 3-(3,5-Dimethoxyphenyl)propanal has been described in the literature . This compound is an important intermediate for the synthesis of various isomeric tetrahydrocannabinols and other related cannabinoids or cannabinoid-like compounds .Molecular Structure Analysis
The molecular structure of “3-(3,5-Dimethoxyphenyl)propanal” consists of a benzene ring conjugated to a propanal group, with two methoxy groups attached to the benzene ring .Aplicaciones Científicas De Investigación
Psychopharmacology : 1-(3,4-dimethoxyphenyl)-2-propanol, a related compound, prolongs latency times in conditioned avoidance response tests in rats, indicating its potential as a central nervous system depressant. This suggests a possible relationship with psychotomimetic amphetamines (Barfknecht, Miles, & Leseney, 1970).
Asymmetric Hydrogenation : A study developed a simple and safe asymmetric hydrogenation catalyst system for the enantiomerically pure preparation of (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid, showcasing its application in organic synthesis (O'reilly, Derwin, & Lin, 1990).
Anti-Angiogenesis Agent : DFPO, a derivative of 3-(3,5-Dimethoxyphenyl)propanal, shows potential as an anti-angiogenesis agent, which could be significant for clinical studies aimed at treating human cancers (Khamees, Jyothi, Khanum, & Madegowda, 2018).
Halogenation Reactions : The halogenation of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione leads to highly regioselective halolysis, indicating its use in organic synthesis and chemical modification processes (Galer, Košmrlj, & Šket, 2011).
Corrosion Inhibition : Compounds like 2-MPOD and 3-MPOD effectively inhibit mild steel corrosion in acidic solutions, offering environmentally friendly protection for metals (Chafiq et al., 2020).
Electronics : DMNPN, a derivative, is an efficient hole-transport material with high hole intrinsic mobility, making it a promising candidate for light-emitting devices (Irfan et al., 2015).
Anticancer and Antimicrobial Therapy : Certain compounds derived from 3-(3,5-Dimethoxyphenyl)propanal show anti-proliferative activity against various cancer cell lines and have potential applications in antimicrobial therapy (Al-Wahaibi et al., 2021).
Anticancer Agents : Compounds such as 1, 2, 5, 7, and 8, related to 3-(3,5-Dimethoxyphenyl)propanal, induce apoptosis in oral squamous cell carcinomas through activation of caspase-3, suggesting their potential as anticancer agents (Yamali et al., 2017).
Propiedades
IUPAC Name |
3-(3,5-dimethoxyphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRABTKCQMZEQIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437163 | |
| Record name | 3-(3,5-Dimethoxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethoxyphenyl)propanal | |
CAS RN |
125187-47-5 | |
| Record name | 3-(3,5-Dimethoxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B46458.png)
